Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a furan ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to alcohol derivatives.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the furan and pyrimidine rings contribute to its overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(FURAN-2-YL)PROPIONATE: A simpler analog with a furan ring but lacking the trifluoromethyl and pyrimidine groups.
3,3,3-TRIFLUORO-2-(FURAN-2-YL)PROPANOIC ACID: Contains a trifluoromethyl group and a furan ring but lacks the pyrimidine moiety.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE is unique due to its combination of a trifluoromethyl group, a furan ring, and a pyrimidine ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13F3N4O4 |
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Molecular Weight |
358.27 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-(pyrimidin-2-ylamino)propanoate |
InChI |
InChI=1S/C14H13F3N4O4/c1-2-24-11(23)13(14(15,16)17,21-12-18-6-4-7-19-12)20-10(22)9-5-3-8-25-9/h3-8H,2H2,1H3,(H,20,22)(H,18,19,21) |
InChI Key |
YQRUGDNBDOIHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NC=CC=N1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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